L-Cysteine hydrochloride monohydrate
Overview
Description
L-Cysteine hydrochloride monohydrate is a compound derived from the naturally occurring amino acid L-cysteine. It is commonly used in biochemical research due to its versatile roles in redox reactions, protein structure, cell culture, and antioxidant activity . This compound is essential in various fields, including chemistry, biology, medicine, and industry.
Biochemical Analysis
Biochemical Properties
L-Cysteine Hydrochloride Monohydrate is a metabolically fundamental sulfur compound and important component in various cellular factors . It functions in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli . It also plays a crucial role in redox reactions and as a nucleophile .
Cellular Effects
This compound supports cell growth and viability in cell culture applications . It contributes to the formation of disulfide bonds that stabilize protein structures . It also serves as a precursor to glutathione, a potent cellular antioxidant .
Molecular Mechanism
This compound functions as a reducing agent in redox reactions . It also exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The biosynthesis of this compound occurs through the initial condensation of homocysteine and serine via cystathionine synthase to form cystathionine, which in turn undergoes cleavage by cystathionase to give cysteine and α-ketobutyrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cysteine hydrochloride monohydrate can be synthesized through several methods. One common method involves the reaction of L-cystine with hydrochloric acid. The process includes acidification, decoloration, filtration, electrolysis, concentration, centrifugal separation, and drying . Another method involves the use of an electrolytic cell, where the potential of the cathode chamber is measured using a Lujin glass tube and a saturated calomel electrode to accurately determine the end point of electrolysis .
Industrial Production Methods: In industrial settings, this compound is produced using L-cystine as the main raw material, along with hydrochloric acid, activated carbon, and water. The production process involves acidification reaction, decoloration and filtration, electrolysis, concentration, centrifugal separation, and drying .
Chemical Reactions Analysis
Types of Reactions: L-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It functions as a reducing agent and a nucleophile in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrochloric acid, activated carbon, and water. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from reactions involving this compound include S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .
Scientific Research Applications
L-Cysteine hydrochloride monohydrate has widespread applications in scientific research. It is used as a component of yeast dropout media for culturing yeasts and as a component of differential reinforced clostridial broth for the isolation of clostridia . In biochemistry, it plays a crucial role in redox biology, protein biochemistry, cell biology, and antioxidant investigations . Additionally, it is used in the production of flavors, such as meat flavor obtained by reacting with sugars .
Mechanism of Action
L-Cysteine hydrochloride monohydrate exerts its effects through its antioxidant properties and participation in redox reactions. It serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . The compound’s antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans and other organisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-cysteine hydrochloride monohydrate include L-cysteine, L-cystine, and N-acetyl-L-cysteine .
Uniqueness: this compound is unique due to its specific roles in redox reactions, protein structure stabilization, and antioxidant activity. Its ability to function as a reducing agent and a nucleophile in redox reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSXNOEEPCSLW-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020367 | |
Record name | l-Cysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Cysteine hydrochloride monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13559 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Cysteine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13560 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C | |
Record name | CYSTEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals | |
CAS No. |
52-89-1, 52-90-4 | |
Record name | L-(+)-Cysteine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteine hydrochloride (anhydrous) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Cysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cysteine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTEINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9U1687S1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYSTEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260 °C decomposes | |
Record name | CYSTEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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